5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate fluorinated precursors with amines and formaldehyde under controlled conditions. One common method involves the reaction of 5,8-difluoro-2-nitrophenol with ethylene glycol and a reducing agent to form the desired benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its unique chemical properties.
Industry: It may be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to result from its ability to inhibit viral DNA polymerase, thereby preventing viral replication . The compound may also interact with other enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but with different fluorine atom positions.
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a methyl group, which alters its chemical properties.
Uniqueness
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific fluorine atom positions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H7F2NO |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11H,3-4H2 |
InChI Key |
MQBJHAGPRWLVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2N1)F)F |
Origin of Product |
United States |
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